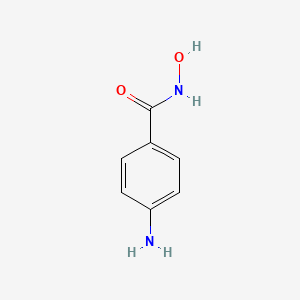

4-Amino-n-hydroxybenzamide

Vue d'ensemble

Description

4-Amino-n-hydroxybenzamide is a chemical compound with the molecular formula C7H8N2O2 . It has an average mass of 152.151 Da and a monoisotopic mass of 152.058578 Da . It is also known by other names such as 4-Amino-N-hydroxybenzamid in German, this compound in French, and Benzamide, 4-amino-N-hydroxy- .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 41.0±0.3 cm3, and a molar volume of 113.1±3.0 cm3 .Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a molar refractivity of 41.0±0.3 cm3, and a molar volume of 113.1±3.0 cm3 . It also has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 75 Å2, and its polarizability is 16.3±0.5 10-24 cm3 .Applications De Recherche Scientifique

Electropolymerization for Electrochemical Transducers : A study by Santos et al. (2019) described the synthesis and characterization of polymer films derived from 4-aminobenzamide (4-ABZ), among others. These films were used as electrochemical transducers for the initial development of an immunosensor for dengue. The polymers were characterized using techniques like SEM, FTIR, NMR, and electrochemical impedance spectroscopy (Santos et al., 2019).

Antioxidant Activity Studies : Jovanović et al. (2020) conducted electrochemical oxidation studies on amino-substituted benzamides, including 4-Amino-n-hydroxybenzamide, to understand their free radical scavenging activity. This study is significant in understanding the antioxidant properties of these compounds (Jovanović et al., 2020).

Antimicrobial Applications : Mahesh et al. (2015) synthesized new 2-amino-N-hydroxybenzamide derivatives and evaluated their antibacterial and antifungal activities. Some of these compounds showed significant activity compared to standard drugs, highlighting their potential in antimicrobial therapies (Mahesh et al., 2015).

Histone Deacetylase Inhibitors for Cancer Treatment : Blackburn et al. (2013) identified 4-(aminomethyl)-N-hydroxybenzamide derivatives as potent histone deacetylase inhibitors with selectivity for the HDAC6 isoform. These compounds showed enhanced inhibitory activity in cellular assays, which is significant for cancer research (Blackburn et al., 2013).

Spectroscopic Studies for Molecular Structure Analysis : Ramesh et al. (2020) reported on the spectroscopic studies of 4-hydroxybenzamide (4HBM) molecules, which can be related to the study of this compound. These studies are important for understanding the molecular structure and interactions of these compounds (Ramesh et al., 2020).

Molar Refraction and Polarizability Studies : Sawale et al. (2016) investigated the molar refraction and polarizability of a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide. Such studies are crucial in understanding the physical properties of these molecules (Sawale et al., 2016).

Safety and Hazards

4-Amino-n-hydroxybenzamide is classified as harmful and comes with several hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

While specific future directions for 4-Amino-n-hydroxybenzamide are not mentioned in the search results, it’s worth noting that hydroxybenzamides and their derivatives have attracted considerable interest due to their wide range of biological activity . This suggests that this compound and its derivatives could have potential applications in various fields, including medicine and pharmacology.

Mécanisme D'action

Target of Action

4-Amino-n-hydroxybenzamide is a nitrogen-containing compound

Biochemical Pathways

It’s known that derivatives of hydroxybenzamides, a group to which this compound belongs, exhibit a wide range of biological activity . More research is needed to summarize the affected pathways and their downstream effects.

Pharmacokinetics

It’s worth noting that certain derivatives of 4-hydroxybenzamide exhibit cerebroprotective activity, but their low solubility in water limits their bioavailability .

Result of Action

It’s known that certain derivatives of 4-hydroxybenzamide exhibit cerebroprotective activity

Propriétés

IUPAC Name |

4-amino-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGYBSPSUUVQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288653 | |

| Record name | 4-amino-n-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26071-05-6 | |

| Record name | Benzohydroxamic acid, p-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-n-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

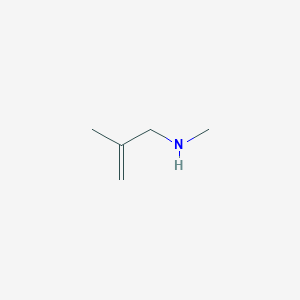

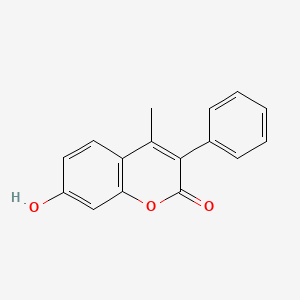

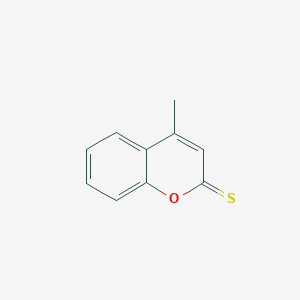

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine](/img/structure/B3050377.png)

![Benzoic acid, 2-[(1-oxopropyl)amino]-, methyl ester](/img/structure/B3050390.png)

![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)